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molecular formula C13H18N2O2 B046582 Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate CAS No. 121912-29-6

Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate

Cat. No. B046582
M. Wt: 234.29 g/mol
InChI Key: GXLGGUQVDXBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07396844B1

Procedure details

2.95 g (12.6 mmol) of ethyl 1-(4-pyridyl)piperidine-4-carboxylate was stirred in 100 ml of dioxane. 50 ml of 1 N aqueous hydrochloric acid solution was added thereto, and the resultant mixture was stirred at 95° C. for 20 hours. The solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][CH:10]([C:13]([O:15]CC)=[O:14])[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[ClH:18]>O1CCOCC1>[ClH:18].[N:1]1[CH:2]=[CH:3][C:4]([N:7]2[CH2:12][CH2:11][CH:10]([C:13]([OH:15])=[O:14])[CH2:9][CH2:8]2)=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCC(CC1)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC=C(C=C1)N1CCC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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